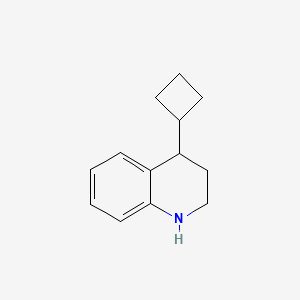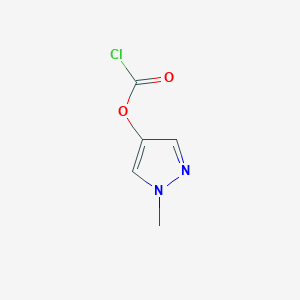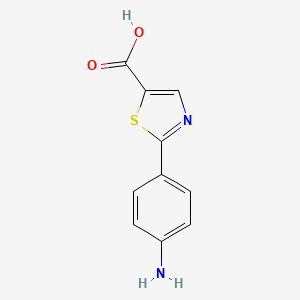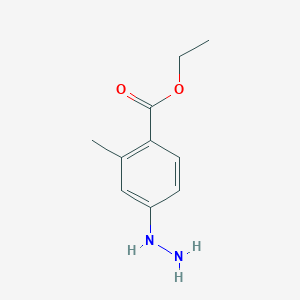![molecular formula C17H15N3O B13224397 5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)
5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles These compounds are characterized by the presence of a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the cyanophenyl group through a substitution reaction.
Amination: Introduction of the methoxyethylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical compound with specific biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenyl derivatives: Compounds with similar cyanophenyl groups.
Methoxyethylamino derivatives: Compounds featuring the methoxyethylamino group.
Eigenschaften
Molekularformel |
C17H15N3O |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
5-(4-cyanophenyl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C17H15N3O/c1-21-9-8-20-17-7-6-15(10-16(17)12-19)14-4-2-13(11-18)3-5-14/h2-7,10,20H,8-9H2,1H3 |
InChI-Schlüssel |
MFLRZEQIOXECLP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13224334.png)



![11-Methyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13224378.png)
amine](/img/structure/B13224382.png)
![4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)


![2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)



